2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one

Catalog No.
S709080
CAS No.
77726-78-4
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one

CAS Number

77726-78-4

Product Name

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one

IUPAC Name

2,2-dimethyl-1,3-dihydroquinazolin-4-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13)

InChI Key

BXJMRXBQNLKDCI-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2C(=O)N1)C

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1)C

Green Chemistry

Application Summary: 2,3-Dihydroquinazolinone derivatives, which can be synthesized using 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one, are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .

Method of Application: A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones using 2-aminobenzamide with aldehydes as the reaction partners . The catalyst was characterized through various methods such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), vibrating sample magnetometry (VSM), transmission electron microscopy (TEM), scanning electron microscopy (SEM), energy dispersive X-ray analysis (EDX), X-ray photoelectron spectroscopy (XPS) and inductively coupled plasma analysis (ICP) .

Results or Outcomes: The nanocatalyst was tested for synthesis of 2,3-dihydroquinazolinones and higher yields of derivatives were obtained with less time duration . Moreover, the catalytic synthesis is easy to operate without the use of any kind of additives/bases . The catalyst was magnetically recoverable after the completion of the reaction and displayed reusability for six successive rounds without any loss in its catalytic efficiency .

Synthesis of Imidazoles

Application Summary: 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Method of Application: The synthesis of imidazoles involves the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Results or Outcomes: Imidazoles are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Antibacterial Agents

Application Summary: Quinazolinone and quinazolinone derivatives, which can be synthesized using 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Method of Application: The development of novel classes of antibacterial agents is of strategic importance due to the appearance of drug resistance bacterial strains . Quinazolines and quinazolinones are considered as a privileged class of nitrogen containing heterocyclic scaffolds .

Results or Outcomes: Quinazolines and quinazolinones are utilized in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary . They exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Synthesis of Functional Imidazole

Application Summary: 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can be used in the synthesis of functional imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Method of Application: The synthesis of functional imidazoles involves the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Green Synthesis of Biologically Active 2,3-Dihydroquinazolin-4(1H)-ones

Application Summary: 2,3-Dihydroquinazolinone derivatives are known for antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities . Recent approaches used for their synthesis suffer from various drawbacks .

Method of Application: A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones . The nanocatalyst was thoroughly characterized through various methods .

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is a nitrogen-containing heterocycle characterized by a quinazolinone structure. Its chemical formula is C₁₀H₁₂N₂O, and it has a CAS number of 77726-78-4. The compound features a tricyclic structure with two methyl groups at the 2-position and a carbonyl group at the 4-position of the quinazolinone ring. This unique arrangement contributes to its chemical reactivity and potential biological activities .

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2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has garnered interest due to its potential biological activities. Research indicates that it may exhibit:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound demonstrate activity against various bacterial strains.
  • Antitumor Activity: Preliminary investigations have shown that it may inhibit cancer cell proliferation in certain types of tumors.
  • Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory pathways in cellular models.

These activities make it a candidate for further pharmacological research and development .

Several synthesis methods have been reported for 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one:

  • One-Pot Synthesis: This method involves the condensation of 2-aminoacetophenone with dimethylformamide dimethyl acetal in the presence of an acid catalyst.
  • Cyclization from Precursors: Starting from simpler precursors like anthranilic acid or substituted anilines can lead to the formation of quinazolinone derivatives through cyclization reactions.
  • Metal-Catalyzed Reactions: Certain metal catalysts can facilitate the formation of this compound from various starting materials under controlled conditions .

The unique properties of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one lend themselves to several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate.
  • Agricultural Chemicals: Its antimicrobial properties may be useful in developing new agrochemicals.
  • Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic compounds.

The versatility of this compound makes it valuable across different fields .

Interaction studies involving 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one have focused on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can reveal insights into its biological efficacy.
  • Enzyme Inhibition Assays: Evaluating its role as an inhibitor for specific enzymes could help elucidate its pharmacological potential.

Such studies are essential for advancing its development as a therapeutic agent .

Several compounds share structural similarities with 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
QuinazolinoneContains a quinazoline coreKnown for diverse biological activities
4(3H)-QuinazolinoneSimilar tricyclic structureExhibits distinct pharmacological properties
2-MethylquinazolinMethyl substitution at position 2Enhanced solubility and bioavailability

While these compounds share a common framework, 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is unique due to its specific methyl substitutions and resultant biological activities .

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is systematically named according to IUPAC guidelines as 2,2-dimethyl-1,3-dihydroquinazolin-4-one. Key identifiers include:

PropertyValue
CAS Registry Number77726-78-4
Molecular Formula$$ \text{C}{10}\text{H}{12}\text{N}_{2}\text{O} $$
Molecular Weight176.22 g/mol
SMILES NotationCC1(NC2=CC=CC=C2C(=O)N1)C
Synonyms2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone; 2,2-Dimethyl-1,2,3,4-tetrahydroquinazolin-4-one

The compound’s structure features a pyrimidine ring fused to a benzene ring, with two methyl groups at the 2-position and a ketone at the 4-position. X-ray crystallography and NMR studies confirm its planar bicyclic geometry, critical for interactions in biological systems.

Historical Context in Heterocyclic Chemistry

Quinazolinones, the parent class of this compound, were first synthesized in 1869 via the Griess reaction, which involved anthranilic acid and cyanogens. The Niementowski synthesis (1895) later enabled scalable production by condensing anthranilic acid with formamide. 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one emerged as a derivative in the late 20th century, with modern methods utilizing microwave-assisted cyclization and acid-catalyzed dehydration. Its development parallels the broader exploration of quinazolinones in sedatives (e.g., methaqualone) and kinase inhibitors.

Significance in Pharmaceutical and Organic Synthesis

This compound’s rigid heterocyclic scaffold makes it a valuable intermediate in drug design. Quinazolinones are known for antimicrobial, antitumor, and anti-inflammatory activities, often attributed to their ability to mimic purine bases in biological targets. In organic synthesis, the molecule serves as a precursor for:

  • Functionalized heterocycles: Methyl groups at the 2-position enhance steric stability, enabling regioselective substitutions.
  • Catalytic intermediates: Its keto group participates in condensation reactions to form Schiff bases or hydrazones.
  • Polymer precursors: Derivatives have been used in photoluminescent materials due to their conjugated π-system.

XLogP3

1.7

Wikipedia

2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone

Dates

Modify: 2023-08-15

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